

An In-depth Technical Guide to 3,6-Difluoro-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 3,6-Difluoro-2-methoxybenzoic acid

Cat. No.: B1602329

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CAS Number: 887267-03-0

This guide provides a comprehensive technical overview of **3,6-Difluoro-2-methoxybenzoic acid**, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical and physical properties, explore plausible synthetic pathways, discuss its analytical characterization, and examine its applications as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Core Molecular Characteristics

3,6-Difluoro-2-methoxybenzoic acid is a white to off-white solid belonging to the family of substituted benzoic acids. The presence of two fluorine atoms and a methoxy group on the benzene ring imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 3,6-Difluoro-2-methoxybenzoic acid

Property	Value	Source
CAS Number	887267-03-0	[1][2][3]
Molecular Formula	C ₈ H ₆ F ₂ O ₃	[1][4]
Molecular Weight	188.13 g/mol	[1][4]
Appearance	White to off-white solid	Inferred from related compounds
Purity	≥95% (typical)	[5]
Storage Temperature	-20°C	[1][4]

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of **3,6-Difluoro-2-methoxybenzoic acid** is not readily available in the public domain, plausible synthetic routes can be devised based on established organic chemistry principles and published methods for analogous compounds. Two potential pathways are outlined below.

Pathway A: Oxidation of a Benzaldehyde Precursor

A common and effective method for the preparation of benzoic acids is the oxidation of the corresponding benzaldehyde. This approach offers high yields and is often amenable to a variety of substituted benzaldehydes.

A plausible synthesis could start from 2,5-difluoroanisole. Ortho-lithiation followed by formylation would yield 3,6-difluoro-2-methoxybenzaldehyde. Subsequent oxidation would produce the target molecule. A similar process has been described for the synthesis of 2,3-difluoro-6-methoxybenzoic acid from 2,3-difluoro-6-methoxybenzaldehyde.[5]

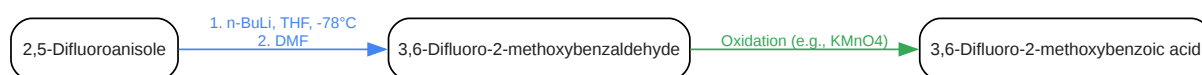
Experimental Protocol (Hypothetical):

- **Ortho-lithiation and Formylation:** To a solution of 2,5-difluoroanisole in anhydrous THF at -78 °C, a solution of n-butyllithium is added dropwise. The reaction mixture is stirred for a specified time before the addition of anhydrous N,N-dimethylformamide (DMF). The reaction

is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

- **Oxidation:** The crude 3,6-difluoro-2-methoxybenzaldehyde is dissolved in a suitable solvent, and an oxidizing agent such as potassium permanganate or hydrogen peroxide in the presence of a base is added.[5] The reaction is monitored by thin-layer chromatography (TLC) until completion.
- **Work-up and Purification:** Upon completion, the reaction mixture is worked up by acidification to precipitate the carboxylic acid. The solid is then collected by filtration, washed, and can be further purified by recrystallization.

Diagram 1: Proposed Synthesis of **3,6-Difluoro-2-methoxybenzoic acid** via Oxidation



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Caption: A plausible synthetic route to **3,6-Difluoro-2-methoxybenzoic acid**.

Pathway B: Diazotization and Methylation of an Anthranilic Acid Derivative

Another established method for introducing a methoxy group onto an aromatic ring involves the diazotization of an amino group, followed by hydrolysis to a hydroxyl group, and subsequent methylation. This route could be advantageous if the corresponding substituted anthranilic acid is readily available. A similar approach has been used for the synthesis of 2-methoxy-3,6-dichlorobenzoic acid.[6]

Experimental Protocol (Hypothetical):

- **Diazotization and Hydrolysis:** 2-Amino-3,6-difluorobenzoic acid is dissolved in an acidic aqueous solution and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction mixture is then gently warmed to hydrolyze the diazonium salt to the corresponding hydroxyl group, yielding 3,6-difluoro-2-hydroxybenzoic acid.

- **Methylation:** The resulting hydroxybenzoic acid is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone).
- **Work-up and Purification:** After the reaction is complete, the solvent is removed, and the residue is acidified to precipitate the product. The crude product can be purified by recrystallization from a suitable solvent system.

Analytical Characterization

A comprehensive analysis using various spectroscopic techniques is essential to confirm the identity and purity of **3,6-Difluoro-2-methoxybenzoic acid**.

Table 2: Predicted and Expected Spectroscopic Data

Technique	Predicted/Expected Data
^1H NMR	Aromatic protons will exhibit complex splitting patterns due to H-F and H-H coupling. A singlet corresponding to the methoxy group protons is expected around 3.8-4.0 ppm.
^{13}C NMR	The spectrum will show distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and methoxy substituents. The carboxylic acid carbon will appear downfield.
^{19}F NMR	Two distinct signals are expected for the two non-equivalent fluorine atoms, with chemical shifts characteristic of fluorine atoms on a benzene ring.
FT-IR	Characteristic peaks for the O-H stretch of the carboxylic acid (broad, $\sim 2500\text{-}3300\text{ cm}^{-1}$), C=O stretch of the carboxylic acid ($\sim 1700\text{ cm}^{-1}$), C-O stretches of the methoxy and carboxylic acid groups, and C-F stretches.
Mass Spectrometry	Predicted m/z for $[\text{M}+\text{H}]^+$ is 189.03578 and for $[\text{M}-\text{H}]^-$ is 187.02122. ^[7]

Reactivity and Applications in Synthesis

3,6-Difluoro-2-methoxybenzoic acid is a versatile building block in organic synthesis, primarily due to the reactivity of its carboxylic acid group and the influence of the fluoro and methoxy substituents on the aromatic ring.

The carboxylic acid moiety can undergo standard transformations such as:

- Esterification: Reaction with alcohols in the presence of an acid catalyst.
- Amide formation: Reaction with amines, often activated by coupling agents.

- Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
- Conversion to acid chloride: Reaction with thionyl chloride or oxalyl chloride to form the more reactive acid chloride, which can then be used in Friedel-Crafts acylations and other reactions.[8]

The fluorine and methoxy groups on the aromatic ring direct further electrophilic aromatic substitution and can participate in nucleophilic aromatic substitution reactions under specific conditions.

Applications in Drug Discovery and Agrochemicals

Fluorinated organic molecules are of great interest in medicinal chemistry and agrochemical research due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[9] **3,6-Difluoro-2-methoxybenzoic acid** serves as a key intermediate in the synthesis of more complex and biologically active molecules. For instance, similar fluorinated benzoic acids are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The structural motif of this compound is found in various patented molecules with potential pharmaceutical applications.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Material Safety Data Sheet (MSDS) for **3,6-Difluoro-2-methoxybenzoic acid** is not widely available, the safety precautions for structurally similar compounds should be strictly followed.

Hazard Identification (based on similar compounds):

- Causes skin irritation.[10][11][12]
- Causes serious eye irritation.[10][11][12]
- May cause respiratory irritation.[10][12]

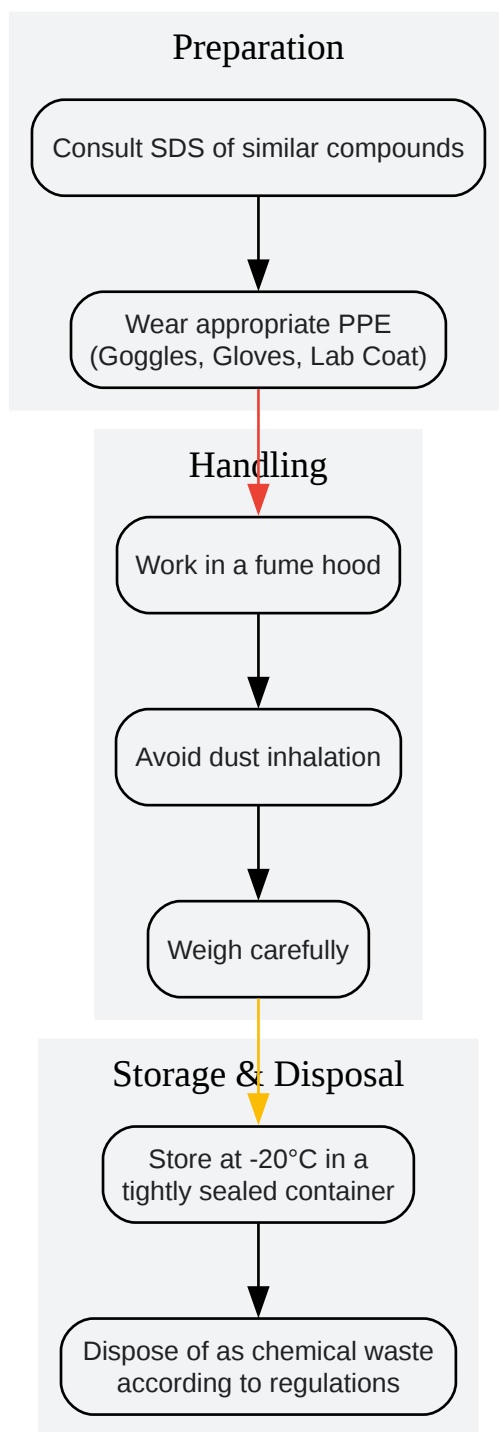
Handling:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust.
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry place.[\[1\]](#)[\[4\]](#)
- A storage temperature of -20°C is recommended for long-term stability.[\[1\]](#)[\[4\]](#)

Diagram 2: Laboratory Safety Workflow for Handling **3,6-Difluoro-2-methoxybenzoic acid**



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Caption: Recommended safety workflow for handling substituted benzoic acids.

Purification and Analysis

Purification of the final product is crucial to meet the stringent requirements of the pharmaceutical and agrochemical industries.

Purification:

- **Recrystallization:** This is a common and effective method for purifying solid organic compounds like benzoic acids. A suitable solvent system must be identified in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
- **Sublimation:** For compounds with a suitable vapor pressure, sublimation can be an effective purification technique.

Analysis:

- **Melting Point:** A sharp melting point range is indicative of high purity.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a powerful analytical technique for assessing the purity of the compound and for quantitative analysis.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H , ^{13}C , and ^{19}F NMR are essential for structural elucidation and purity assessment.
- **Mass Spectrometry (MS):** Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.

Conclusion

3,6-Difluoro-2-methoxybenzoic acid is a valuable and versatile fluorinated building block with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers opportunities for the design of molecules with tailored biological activities. While detailed synthetic and spectroscopic data in the public literature is limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in various fields of chemical science.

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